molecular formula C10H12O4 B179766 Asarylaldehyde CAS No. 14374-62-0

Asarylaldehyde

Cat. No. B179766
CAS RN: 14374-62-0
M. Wt: 196.2 g/mol
InChI Key: IAJBQAYHSQIQRE-UHFFFAOYSA-N
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Description

Asarylaldehyde, also known as 2,4,5-Trimethoxybenzaldehyde or Asaronaldehyde, is a chemical compound with the molecular formula (CH3O)3C6H2CHO . It has a molecular weight of 196.20 .


Synthesis Analysis

Aryl aldehydes can be synthesized through a continuous-flow protocol for a Pd-catalyzed formylation of (hetero)aryl bromides using carbon monoxide and hydrogen . This process enables safe and scalable Pd-catalyzed formylation using gases .

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Regenerative Medicine and Stem Cell Research .

Summary of the Application

Asarylaldehyde has been found to enhance the osteogenic differentiation of human periodontal ligament stem cells . This means it can stimulate these stem cells to develop into osteoblasts, the cells responsible for bone formation. This has potential applications in the treatment of conditions that involve bone loss or damage .

Results or Outcomes

The results showed that Asarylaldehyde enhances osteogenic differentiation through the ERK/p38 MAPK signaling pathway . This pathway is known to be involved in various cellular processes, including cell proliferation, differentiation, and survival . By enhancing osteogenic differentiation, Asarylaldehyde could potentially aid in bone regeneration therapies .

Safety And Hazards

Asarylaldehyde is classified as a short-term (acute) aquatic hazard (Category 3, H402) and long-term (chronic) aquatic hazard (Category 3, H412) . It’s advised to avoid release to the environment and dispose of contents/container to an approved waste disposal plant .

Future Directions

Asarylaldehyde has been proposed for use in the osteogenic differentiation of human periodontal ligament stem cells (hPDLSCs) to prevent bone loss . This suggests that Asarylaldehyde may have potential applications in periodontal regeneration and could be a good candidate for the application of natural compounds in future .

properties

IUPAC Name

2,4,5-trimethoxybenzaldehyde
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InChI

InChI=1S/C10H12O4/c1-12-8-5-10(14-3)9(13-2)4-7(8)6-11/h4-6H,1-3H3
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InChI Key

IAJBQAYHSQIQRE-UHFFFAOYSA-N
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Canonical SMILES

COC1=CC(=C(C=C1C=O)OC)OC
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Molecular Formula

C10H12O4
Record name 2,4,5-TRIMETHOXYBENZALDEHYDE
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DSSTOX Substance ID

DTXSID1022217
Record name 2,4,5-Trimethoxybenzaldehyde
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Molecular Weight

196.20 g/mol
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Physical Description

2,4,5-trimethoxybenzaldehyde is a beige powder. (NTP, 1992), Beige solid; [CAMEO] White to pale brown solid; [MSDSonline], Solid
Record name 2,4,5-TRIMETHOXYBENZALDEHYDE
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Boiling Point

284 °F at 4 mmHg (Sublimes) (NTP, 1992)
Record name 2,4,5-TRIMETHOXYBENZALDEHYDE
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992), Soluble in water, ethyl ether, chloroform, ligroin
Record name 2,4,5-TRIMETHOXYBENZALDEHYDE
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Vapor Pressure

0.00113 [mmHg]
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Product Name

2,4,5-Trimethoxybenzaldehyde

CAS RN

4460-86-0
Record name 2,4,5-TRIMETHOXYBENZALDEHYDE
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Melting Point

234 to 237 °F (NTP, 1992), 114 °C
Record name 2,4,5-TRIMETHOXYBENZALDEHYDE
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Synthesis routes and methods

Procedure details

A solution of the 2,4,5-Trimethoxycinnamaldehyde (0.5 g) was treated with KMnO4 (0.5 g) in dry acetone (20 ml). The reaction mixture was left at room temperature for 24 hr, manganese dioxide was filtered off and the solvent was removed. The residue was dissolved in ethyl acetate and washed carefully with 10% NaHCO3, brine, and dried over anhydrous Na2SO4. Evaporation of the solvent afforded a crude solid, which was further recrystallised from water to afford 0.2 g 2,4,5-trimethoxybenzaldehyde as a colorless solid, mp 114° C. (lit. mp 114° C.); IR (film) νmax 1662 (carbonyl group), 1620, 1518, 1481, 1419, 1361, 1300, 1278, 1222, 1199, 1138, 1025, 865 cm−1; 1H NMR δ 10.32 (1H, s, CHO), 7.33 (1H, s, 6H), 6.50 (1H, s, 3H), 3.98 (3H, s, 2-OCH3), 3.93 ((3H, s, 4-OCH3), 3.88 (3H, s, 5-OCH3); 13C NMR δ 187.96 (CHO), 158.60 (C-2), 155.76 (C-4), 143.56 (C-5), 117.35 (C-1), 109.03 (C-6), 56.19 (2-OCH3, 4-OCH3 and 5-OCH3); EIMS m/z 196 [M]+ (100), 181 (49), 150 (32), 125 (33), 110 (23), 69 (37).
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Asarylaldehyde
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Asarylaldehyde
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Asarylaldehyde
Reactant of Route 4
Asarylaldehyde
Reactant of Route 5
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Asarylaldehyde
Reactant of Route 6
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Asarylaldehyde

Citations

For This Compound
140
Citations
J Van Alphen - Recueil des Travaux Chimiques des Pays‐Bas, 1927 - thevespiary.org
… pale yellow coloured asarylaldehyde was obtained, mp 114’. Asarylaldehyde was prepared in better yield by the ozonisation of asarone and subsequent fission of the ozonide formed …
Number of citations: 3 www.thevespiary.org
JW Hwang, WJ Park, Y Han - Biochemical and Biophysical Research …, 2021 - Elsevier
… Asarylaldehyde is a potential substance for bone metabolism present in natural compounds. Here, we propose the application of asarylaldehyde … effect of asarylaldehyde on hPDLSCs …
Number of citations: 9 www.sciencedirect.com
A Patra, AK Mitra - Journal of Natural Products, 1981 - ACS Publications
… (5) have been isolated along with asarylaldehyde (6) from the oil of Acorus calamus Linn. … l(2,4,5-trimethoxyphenyl)-propan-2-one] (5) along with asarylaldehyde [2,4,5-…
Number of citations: 108 pubs.acs.org
J van Alphen - Recueil des Travaux Chimiques des Pays‐Bas, 1928 - Wiley Online Library
… to prepare asarylaldehyde diacetate failed. The solution obtained from asarylaldehyde, … ' was obtained, which afforded acetic acid and asarylaldehyde on boiling with water, but from the …
Number of citations: 0 onlinelibrary.wiley.com
MPJM Jansen - Recueil des Travaux Chimiques des Pays‐Bas, 1931 - Wiley Online Library
… In a third synthesis asarylaldehyde is condensed with hydantoi‘n. The 2 : 4 : 5-trimethoxybenzalhydantoi’n is reduced to 2 : 4 : 5-trimethoxybenzylhydantoi’n which is then converted into …
Number of citations: 12 onlinelibrary.wiley.com
J Yin, R Lin, M Wu, H Ding, L Han… - Rapid …, 2021 - Wiley Online Library
… studies have shown that isocalamenediol, α-asarone, β-asarone, methyl eugenol, isoeugenol methyl ether, camphor, anethol, 2,4-di-tert-butylphenol, linalool, and asarylaldehyde are …
TR Govindachari, K Nagarajan… - Journal of the Chemical …, 1957 - pubs.rsc.org
… Asarylaldehyde was treated with hippuric acid according to the directions of Takei, Miyajima, and Ono.5 The azlactone (3.6 g.) was refluxed with sodium hydroxide (5.6 g.) in water (36 …
Number of citations: 26 pubs.rsc.org
I Noorbatcha, S Hassan, HA Hadi… - Malaysian Journal of …, 2002 - ojie.um.edu.my
The structures of two compounds, γ-asarone (1-ally1-2, 4, 5-trimethoxybenzene) $\mathbf {1} $ and asarylaldehyde (2, 4, 5-trimethoxybenzaldehyde) $\mathbf {2} $ from $ Piper $$ …
Number of citations: 2 ojie.um.edu.my
F Ning, L Chen, L Chen, X Liu, Y Zhu, J Hu… - Frontiers in …, 2021 - frontiersin.org
… Moreover, β-asarone, α-asarone, cis-methyl isoeugenol, and asarylaldehyde were absorbed … Plasma concentrations of THSG, emodin, α-asarone, and asarylaldehyde increased after …
Number of citations: 10 www.frontiersin.org
M Streloke, KRS Ascher, GH Schmidt, WP Neumann - Phytoparasitica, 1989 - Springer
… The 3,4,5-isomer of asarylaldehyde was highly attractive to females of D. cucurbitae, whereas the 2,3,4isomer tended to show repellency in all three species. Guerin et al. …
Number of citations: 22 link.springer.com

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